N-benzyl-3-propoxybenzamide
Overview
Description
N-benzyl-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzamide moiety that is N-linked to a benzyl group and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-propoxybenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-propoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
N-benzyl-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit amyloid-beta (Aβ42) aggregation, which is a key factor in the pathogenesis of Alzheimer’s disease. The compound interacts with the Aβ42 peptide, preventing its aggregation and subsequent neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
- N-benzylbenzamide
- N-phenethylbenzamide
- N-benzyloxybenzamide
Uniqueness
N-benzyl-3-propoxybenzamide is unique due to its specific structural features, including the propoxy group attached to the benzene ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives .
Properties
IUPAC Name |
N-benzyl-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-11-20-16-10-6-9-15(12-16)17(19)18-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEHTRRERAITPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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